molecular formula C11H14F2O4 B6172423 3-[(tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2460494-97-5

3-[(tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6172423
CAS No.: 2460494-97-5
M. Wt: 248.2
InChI Key:
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Description

This compound, also known by its CAS Number 2460494-97-5, is a chemical with the molecular weight of 248.23 . It is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(tert-butoxycarbonyl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid . Its InChI Code is 1S/C11H14F2O4/c1-8(2,3)17-7(16)10-4-9(5-10,6(14)15)11(10,12)13/h4-5H2,1-3H3,(H,14,15) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 248.23 . It’s stored at 4 degrees Celsius .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid involves the protection of the carboxylic acid group followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The difluorobicyclo[1.1.1]pentane ring system is then constructed using a Diels-Alder reaction. Finally, the Boc group is removed and the carboxylic acid group is deprotected to yield the target compound.", "Starting Materials": [ "2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid", "tert-butyl chloroformate", "tert-butanol", "triethylamine", "diene" ], "Reaction": [ "Protection of carboxylic acid group using tert-butyl chloroformate and triethylamine to yield tert-butyl 2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate", "Introduction of Boc group using tert-butanol and triethylamine to yield 3-[(tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid", "Diels-Alder reaction using diene to yield the bicyclic ring system", "Removal of Boc group using trifluoroacetic acid to yield 2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid", "Deprotection of carboxylic acid group using sodium hydroxide to yield 3-[(tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid" ] }

CAS No.

2460494-97-5

Molecular Formula

C11H14F2O4

Molecular Weight

248.2

Purity

95

Origin of Product

United States

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